(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid is a chiral organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 3-bromophenyl substituent, and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis . The 3-bromophenyl group introduces steric bulk and electron-withdrawing properties, which can influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCYXYXRITKHK-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Ligand Design and Reaction Optimization
The asymmetric synthesis of β-amino acids often employs transition metal catalysts paired with chiral ligands. A rhodium(I)-catalyzed 1,4-addition of 3-bromophenylboronic acid to α,β-unsaturated esters, as demonstrated in the synthesis of related bromophenylbutanoates, offers a viable pathway. Key steps include:
- Catalytic System : Bis(norbornadiene)rhodium(I) tetrafluoroborate (Rh(NBD)₂BF₄) and (R)-BINAP ligand induce enantioselectivity.
- Substrate Preparation : Ethyl crotonate serves as the α,β-unsaturated ester, reacting with 3-bromophenylboronic acid in 1,4-dioxane at 23°C under nitrogen.
- Stereochemical Outcome : The (R)-configuration at the β-position is achieved with 88% enantiomeric excess (ee), verified by chiral HPLC.
Table 1. Reaction Conditions for Rhodium-Catalyzed Asymmetric Addition
| Component | Quantity/Concentration | Role |
|---|---|---|
| Rh(NBD)₂BF₄ | 0.01 equiv | Catalyst |
| (R)-BINAP | 0.01 equiv | Chiral ligand |
| 3-Bromophenylboronic acid | 1.00 equiv | Nucleophile |
| Ethyl crotonate | 1.20 equiv | Electrophile |
| 1,4-Dioxane | 250 mL | Solvent |
| Temperature | 23°C | Reaction condition |
Post-reaction, the ethyl ester intermediate is hydrolyzed using NaOH in methanol/water (5M, 50 mL) at 50°C, yielding the free carboxylic acid.
Enzymatic Resolution of Racemic β-Amino Acid Intermediates
Lipase-Catalyzed Kinetic Resolution
Enzymatic resolution provides an alternative route for obtaining enantiopure β-amino acids. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic ethyl 3-(3-bromophenyl)butanoate, leaving the (R)-ester intact.
- Substrate Preparation : Racemic ethyl 3-(3-bromophenyl)butanoate is synthesized via Heck coupling or Friedel-Crafts acylation.
- Enzymatic Hydrolysis : CAL-B (10 mg/mL) in phosphate buffer (pH 7.0) at 37°C achieves 50% conversion in 24 h, yielding (R)-ethyl ester and (S)-acid.
- Yield and Purity : The (R)-ester is isolated with >99% ee after silica gel chromatography (ethyl acetate/hexane).
Table 2. Enzymatic Resolution Parameters
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Temperature | 37°C |
| Solvent | Phosphate buffer (pH 7) |
| Conversion | 50% (24 h) |
| ee (Product) | >99% |
Solid-Phase Synthesis Using 2-CTC Resin for Carboxylic Acid Protection
Temporary Protection and Sequential Functionalization
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Palladium-Catalyzed Coupling of Boronic Acids
The 3-bromophenyl moiety is introduced via Suzuki coupling, leveraging palladium catalysts to form carbon-carbon bonds.
- Reaction Setup : 4-Bromo-β-amino acid ester (1.0 equiv), 3-bromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in DME/H₂O (4:1) at 80°C.
- Outcome : The coupling proceeds with 90% conversion, confirmed by TLC (Rf = 0.57, ethyl acetate/hexanes).
Table 4. Suzuki Coupling Optimization
| Component | Quantity |
|---|---|
| Palladium catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
Table 6. Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino acid, which can then participate in various biochemical pathways. The bromophenyl group may also interact with specific binding sites, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of Fmoc-protected amino acid derivatives with variable aryl substituents. These structural analogs differ in electronic, steric, and functional properties, which dictate their applications in chemical synthesis and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Fmoc-Protected Butanoic Acid Derivatives
Key Research Findings
Structural Influence on Bioactivity
- Electron-Withdrawing Groups: Derivatives with nitro (NO₂) or trifluoromethyl (CF₃) substituents exhibit increased acidity in the carboxylic acid group, enhancing reactivity in amide bond formation .
- Steric Effects : The tert-butyl group in the 4-position significantly slows coupling reactions in solid-phase synthesis due to steric hindrance, as observed in kinetic studies .
- Stereochemical Impact : Enantiomeric variants (e.g., R vs. S configuration) show divergent interactions with protein targets. For example, the S-enantiomer of the trifluoromethyl derivative has reduced binding affinity to proteases compared to the R-form .
Computational and Experimental Correlations
- Similarity Metrics : Tanimoto and Dice indices confirm that structural analogs cluster based on substituent electronic profiles, which correlate with bioactivity patterns in virtual screening .
- NMR Analysis: Minor structural changes (e.g., bromo vs. chloro substituents) alter chemical shifts in regions corresponding to the substituent’s electronic environment, enabling precise structural elucidation .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, enzyme interactions, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and bioavailability. The presence of a bromophenyl group contributes to its hydrophobic characteristics, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H26BrNO4 |
| Molecular Weight | 484.39 g/mol |
| CAS Number | 270062-97-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including proteases and kinases. Its structural features allow it to fit into active sites, thereby modulating enzyme activity.
- Receptor Binding : The fluorenyl group enhances binding affinity to hydrophobic pockets within receptors, while the amino acid moiety facilitates hydrogen bonding interactions.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antiparasitic Activity
A study identified related compounds as effective inhibitors against Plasmodium falciparum, the causative agent of malaria. The derivatives exhibited half-maximal inhibitory concentrations (IC50) in the micromolar range, indicating promising antiplasmodial activity without significant cytotoxicity against human cells .
Anticancer Potential
In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against HeLa cells with moderate cytotoxicity observed, suggesting potential as anticancer agents .
Case Studies
- Inhibition of Falcipain 2 : Research highlighted the effectiveness of fluorenone derivatives in inhibiting falcipain 2, a crucial protease in Plasmodium falciparum. Compounds derived from similar scaffolds demonstrated selective inhibition, which could lead to new antimalarial therapies .
- Synthesis and Evaluation : A series of 9H-fluorenone-based triazole analogues were synthesized and evaluated for their biological activity against Mycobacterium tuberculosis. These studies indicated that structural modifications significantly influence activity, underscoring the importance of molecular design in drug discovery .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
